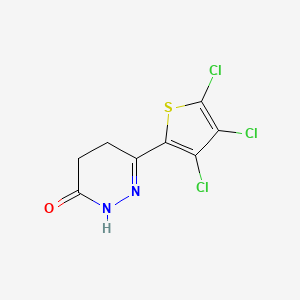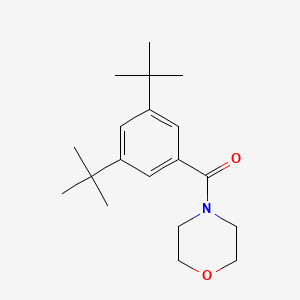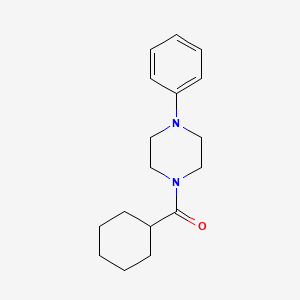
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide, also known as HPPH, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. HPPH belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
作用機序
The mechanism of action of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide involves its ability to bind to the mitochondria of cells. Mitochondria are organelles that are responsible for producing energy in cells. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide binds to the mitochondrial membrane and disrupts the electron transport chain, which leads to the production of ROS. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and disrupt the cell cycle. In normal cells, 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have minimal toxicity and does not affect cell viability or function.
実験室実験の利点と制限
One of the advantages of using 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its ability to selectively target cancer cells. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. Another advantage is its potential use in PDT, which is a non-invasive and targeted cancer treatment.
One of the limitations of using 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness. Another limitation is its potential for off-target effects, which can lead to toxicity in normal cells.
将来の方向性
There are several future directions for the use of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in scientific research. One direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide involves the reaction of 4-hydroxybenzohydrazide with 1-propyl-4-piperidinone in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. After the reaction is complete, the product is purified through a series of steps, including filtration, washing, and drying. The yield of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide can vary depending on the reaction conditions and the quality of the starting materials.
科学的研究の応用
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is cancer research. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It works by binding to the mitochondria of cancer cells, which leads to the production of reactive oxygen species (ROS) and ultimately causes cell death.
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has also been studied for its potential use in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of a photosensitizer, such as 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide, which is activated by light. When 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide is exposed to light of a specific wavelength, it produces ROS, which can kill cancer cells. PDT with 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
特性
IUPAC Name |
4-hydroxy-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-9-18-10-7-13(8-11-18)16-17-15(20)12-3-5-14(19)6-4-12/h3-6,19H,2,7-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIYUVJOPLUEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)
![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)